(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane
Description
Properties
IUPAC Name |
(1S,2R,4S,5S,6R)-6-(bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c9-3-4-1-7-5-2-6(5)8(4)10-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUWNIVZRQYBD-GWVFRZDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3CC3C1O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or ketone.
Scientific Research Applications
(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Stereoisomeric Analog: rac-(1R,2S,4R,5R,6S)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane
- Structural Differences : The racemic mixture lacks defined stereochemistry at the 1, 2, 4, 5, and 6 positions, leading to a 1:1 ratio of enantiomers.
- Impact on Properties : Racemic mixtures often exhibit lower melting points and altered solubility compared to enantiopure forms. For example, enantiopure compounds may show distinct crystallinity or biological activity due to stereospecific interactions .
- Applications : While the racemic form is easier to synthesize, enantiopure derivatives are preferred in asymmetric catalysis or pharmaceutical synthesis.
Functional Group Variant: Methyl (1R,2R,4S,5S,6R)-3,8-Dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylate
- Structural Differences : Replaces the bromomethyl group with a methyl carboxylate ester (molecular formula: C₉H₁₂O₅ ).
- Physical Properties: The carboxylate increases polarity, enhancing solubility in polar solvents (e.g., methanol or DMSO) compared to the hydrophobic bromomethyl derivative .
Brominated Aromatic Analog: (1S,4S,5S,6R)-6-(4-Bromophenyl)-5-Nitrobicyclo[2.2.2]octan-2-one
- Structural Differences : Features a bicyclo[2.2.2]octane core with a nitro group and 4-bromophenyl substituent (vs. the tricyclic bromomethyl ether).
- Electronic Effects : The electron-withdrawing nitro group and aromatic bromine alter electronic density, reducing the bromine’s leaving-group propensity compared to the aliphatic bromomethyl group.
- Applications : Likely used in materials science for its rigid aromatic framework, whereas the tricyclic bromomethyl compound is more suited for alkylation reactions .
Natural Product Analogs: Lignans from Diphylleia sinensis
- Example Compound : (1S,2R,5S,6R)-2-(4-Hydroxyphenyl)-6-(3-Methoxy-4-Hydroxyphenyl)-3,7-Dioxabicyclo[3.3.0]octane.
- Structural Differences : Bicyclic 3,7-dioxabicyclo[3.3.0]octane core with aromatic substituents (vs. tricyclic 8-oxatricyclo framework).
- Biological Relevance : Natural lignans often exhibit antioxidant or cytotoxic activities, while synthetic bromomethyl tricyclics are typically intermediates in drug synthesis .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent | Reactivity/Applications |
|---|---|---|---|---|---|
| (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane | C₈H₁₁BrO₂ | 219.08 | Tricyclic ether | Bromomethyl | Nucleophilic substitution, synthesis |
| rac-(1R,2S,4R,5R,6S)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.0²,⁴]octane | C₈H₁₁BrO₂ | 219.08 | Tricyclic ether | Bromomethyl (racemic) | Bulk synthesis, less stereoselective |
| Methyl (1R,2R,4S,5S,6R)-3,8-dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylate | C₉H₁₂O₅ | 212.19 | Tricyclic ether | Methyl carboxylate | Hydrolysis, polar intermediates |
| (1S,4S,5S,6R)-6-(4-Bromophenyl)-5-nitrobicyclo[2.2.2]octan-2-one | C₁₃H₁₂BrNO₃ | 334.14 | Bicyclo[2.2.2]octane | 4-Bromophenyl, nitro | Materials science, rigid frameworks |
| (1S,2R,5S,6R)-2-(4-Hydroxyphenyl)-6-(3-Methoxy-4-hydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | C₂₀H₂₂O₅ | 342.38 | Bicyclo[3.3.0]octane | Aromatic hydroxyl/methoxy | Natural product, biological activity |
Biological Activity
The compound (1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of oxatricyclo compounds characterized by their unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 229.12 g/mol. The presence of the bromomethyl group is significant for its reactivity and potential biological interactions.
Structural Formula
The biological activity of this compound appears to be linked to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains.
- Cytotoxicity : Preliminary data suggests that it may possess cytotoxic effects on certain cancer cell lines.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of the compound revealed the following results:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These results indicate that the compound has moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, while showing weaker activity against Candida albicans.
Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
The IC50 values suggest that this compound exhibits significant cytotoxicity against breast and cervical cancer cell lines.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, the antimicrobial properties of this compound were evaluated in a clinical setting against multi-drug resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Research
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
